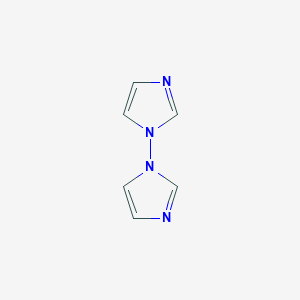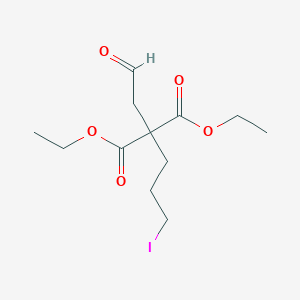
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester is a chemical compound with a complex structure that includes an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. The reaction may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The iodine atom may also play a role in the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, diethyl ester: Lacks the iodine and oxoethyl groups, making it less reactive in certain reactions.
Propanedioic acid, (3-bromopropyl)(2-oxoethyl)-, diethyl ester: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
Propanedioic acid, (3-iodopropyl)(2-oxoethyl)-, diethyl ester is unique due to the presence of both iodine and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
| 137435-63-3 | |
Molekularformel |
C12H19IO5 |
Molekulargewicht |
370.18 g/mol |
IUPAC-Name |
diethyl 2-(3-iodopropyl)-2-(2-oxoethyl)propanedioate |
InChI |
InChI=1S/C12H19IO5/c1-3-17-10(15)12(7-9-14,6-5-8-13)11(16)18-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
WYJIFAXSKPSEIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCI)(CC=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


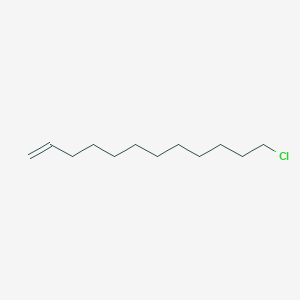
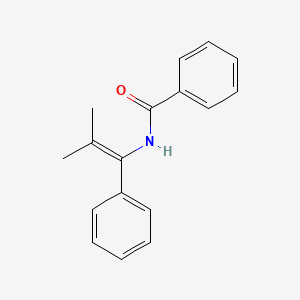

![{[(1-Amino-2-phenylethyl)(hydroxy)phosphoryl]amino}acetic acid](/img/structure/B14288361.png)
![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)
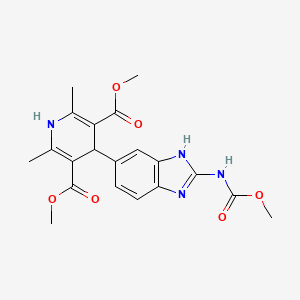


![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)
